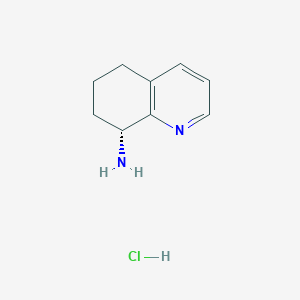

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, amines can undergo reactions such as acylation, alkylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties include solubility, melting point, boiling point, and reactivity .Scientific Research Applications

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has been used in a range of scientific research applications, including the study of biological systems, drug metabolism, and drug development. The compound has been used to study the conformational properties of proteins, as well as the interactions between proteins and other molecules. In addition, (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has been used to study the structure and function of enzymes, as well as the mechanism of action of drugs. The compound has also been used to study the metabolism of drugs in the body, as well as the potential for drug-drug interactions.

Mechanism of Action

The exact mechanism of action of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. It is thought that these biochemical reactions lead to the production of certain hormones or neurotransmitters, which in turn can affect the functioning of various organs and tissues.

Biochemical and Physiological Effects

The biochemical and physiological effects of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride have been studied extensively in the laboratory. The compound has been shown to have a range of effects on the body, including the regulation of hormones, neurotransmitters, and enzymes. In addition, (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has several advantages for laboratory experiments. The compound is relatively stable, and can be stored for extended periods of time. In addition, it is relatively easy to synthesize, and is relatively inexpensive. However, the compound is not without its limitations. For example, it is not water soluble, and must be dissolved in an organic solvent before use. In addition, the compound can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride research. For example, further research could be conducted to better understand the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted to develop new synthetic methods for the production of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride, as well as to investigate its potential interactions with other drugs. Finally, further research could be conducted to investigate the compound’s potential for use in drug delivery systems, as well as its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride is achieved through a series of chemical reactions. The first step involves the reaction of benzene, aniline, and nitrosyl chloride to form 4-chloronitrobenzene. This is followed by the reaction of 4-chloronitrobenzene and potassium carbonate to form 4-amino-3-chloronitrobenzene. The third step involves the reaction of 4-amino-3-chloronitrobenzene and sulfuric acid to form 4-amino-3-chloro-5,6,7,8-tetrahydroquinoline. The final step involves the reaction of 4-amino-3-chloro-5,6,7,8-tetrahydroquinoline and hydrochloric acid to form (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride.

Safety and Hazards

Properties

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQZVPTXGGYAOV-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)

![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)

![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)

![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)

![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392486.png)